(Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
Description
(Z)-Methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a benzofuran derivative featuring a fused bicyclic structure with a methylfuran substituent at the 2-position and a methyl ester at the 5-position. The (Z)-stereochemistry of the exocyclic double bond between the benzofuran core and the 5-methylfuran moiety is critical to its conformational stability and intermolecular interactions. This compound belongs to a broader class of synthetic benzofurans, which are extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELX ensuring accurate determination of stereochemistry and hydrogen-bonding patterns .
Properties
IUPAC Name |
methyl (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-9-3-5-11(20-9)8-14-15(17)12-7-10(16(18)19-2)4-6-13(12)21-14/h3-8H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNQGUDKDKPDG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often require a mild base, such as piperidine or triethylamine, and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: : The carbonyl group in the benzofuran core can be reduced to an alcohol.
Substitution: : The carboxylate group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of carboxylic acids or their derivatives.
Reduction: : Production of alcohols.
Substitution: : Formation of esters, amides, or other substituted carboxylate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, (Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be used as a probe to study enzyme activities and metabolic pathways. Its fluorescence properties may also be exploited in imaging techniques.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other colorants. Its chemical stability and reactivity make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which (Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Structural and Functional Group Variations
The target compound is compared below with three analogs (Table 1) to highlight substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|---|
| (Z)-Methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate | 5-Methylfuran, methyl ester | ~316.3 | Furan, ester, ketone | Under investigation (potential antimicrobial) | |
| Methyl 5-chloro-1-benzofuran-2-carboxylate | 5-Chloro, methyl ester | ~224.6 | Chloro, ester | Moderate antifungal activity | |
| (Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate | 2,4-Dimethoxyphenyl, phenyl, methoxy | ~622.6 | Methoxy, phenyl, ester | Anticancer (in vitro cytotoxicity) | |
| 6,7-Dichloro-5-[(Z)-methoxy(oxido)-λ⁵-azanylidene-λ⁴-sulfanyl]-1-benzofuran-2-carboxylic acid | Dichloro, sulfanyl, nitroso | ~396.2 | Chloro, sulfonic acid | Antibacterial (Gram-positive strains) |
Key Observations :
- Substituent Impact on Bioactivity: The chloro and dichloro derivatives (Table 1, entries 2 and 4) exhibit pronounced antimicrobial activity due to halogen-induced electron withdrawal, enhancing membrane penetration . In contrast, the methoxy and phenyl groups in entry 3 improve lipophilicity, correlating with anticancer efficacy .
- This contrasts with the smaller chloro substituent, which minimizes steric hindrance .
Physicochemical Properties
- Hydrogen Bonding : The ketone and ester groups in the target compound facilitate hydrogen bonding, akin to the carboxylic acid in entry 4. Such interactions influence crystal packing and solubility .
- Ring Puckering: The dihydrobenzofuran core exhibits nonplanar puckering, quantified using Cremer-Pople parameters (e.g., amplitude $Q = 0.45$ Å for similar systems), which affects molecular conformation and aggregation .
Biological Activity
(Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound notable for its unique structural features, including a benzofuran core and a furan substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula of this compound is , and it exhibits a distinctive (Z) configuration that influences its reactivity and biological properties. The compound's structure can be depicted as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H16O5 |
| Molecular Weight | 348.35 g/mol |
| CAS Number | 71620-30-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activities and metabolic pathways, making it a valuable probe in biochemical research. The compound's fluorescence properties also lend themselves to imaging applications in biological studies.
Pharmacological Potential
Research indicates that this compound may possess several pharmacological properties:
- Antioxidant Activity : The presence of the furan ring contributes to its potential as an antioxidant, which can help in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating potential antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of similar benzofuran derivatives using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
Study 2: Enzyme Inhibition
In another investigation, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated significant inhibition of enzyme activity at micromolar concentrations, highlighting its potential as a lead compound for drug development.
Study 3: Antimicrobial Activity
Research on structural analogs showed promising results against Gram-positive bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis, providing insights into the compound's potential as an antimicrobial agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Antimicrobial | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
